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molecular formula C9H10O B3041673 (s)-2-Phenylpropanal CAS No. 33530-47-1

(s)-2-Phenylpropanal

Cat. No. B3041673
M. Wt: 134.17 g/mol
InChI Key: IQVAERDLDAZARL-MRVPVSSYSA-N
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Patent
US05962744

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and (R,S)-BINAPHOS (60 mg, 8×10-2 mmol) were added styrene (2.08 g, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 65° C. and 100 atm overnight. The autoclave was cooled to 0° C. and all the gasses were carefully released. The GC analysis showed that the conversion of the reaction was 91% and the ratio of 3-phenylpropanal to (R)-2-phenylpropanal was 1:12.5. The enantiomeric purity of 2-phenylpropanal thus formed was determined to be 85% enantiomeric excess by converting it to (R)-2-phenylpropanol followed by esterification with (S)-methoxy(trifluoromethyl)phenylacetyl chloride in the presence of triethylamine in CH2Cl2, and subjecting the resulting chiral ester to the 1H NMR analysis.
[Compound]
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
(R,S)-BINAPHOS
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=CC1C=CC=CC=1.CCCCCCCCCCC.C(=O)=O.C1(CCC=O)C=CC=CC=1.[C:33]1([C@@H:39]([CH3:42])[CH:40]=[O:41])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[C:33]1([CH:39]([CH3:42])[CH:40]=[O:41])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1

Inputs

Step One
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Smiles
Name
(R,S)-BINAPHOS
Quantity
60 mg
Type
reactant
Smiles
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
156 mg
Type
reactant
Smiles
CCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C=O)C
Step Six
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
to stir at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
100 atm overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled to 0° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05962744

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and (R,S)-BINAPHOS (60 mg, 8×10-2 mmol) were added styrene (2.08 g, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 65° C. and 100 atm overnight. The autoclave was cooled to 0° C. and all the gasses were carefully released. The GC analysis showed that the conversion of the reaction was 91% and the ratio of 3-phenylpropanal to (R)-2-phenylpropanal was 1:12.5. The enantiomeric purity of 2-phenylpropanal thus formed was determined to be 85% enantiomeric excess by converting it to (R)-2-phenylpropanol followed by esterification with (S)-methoxy(trifluoromethyl)phenylacetyl chloride in the presence of triethylamine in CH2Cl2, and subjecting the resulting chiral ester to the 1H NMR analysis.
[Compound]
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
(R,S)-BINAPHOS
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=CC1C=CC=CC=1.CCCCCCCCCCC.C(=O)=O.C1(CCC=O)C=CC=CC=1.[C:33]1([C@@H:39]([CH3:42])[CH:40]=[O:41])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[C:33]1([CH:39]([CH3:42])[CH:40]=[O:41])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1

Inputs

Step One
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Smiles
Name
(R,S)-BINAPHOS
Quantity
60 mg
Type
reactant
Smiles
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
156 mg
Type
reactant
Smiles
CCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C=O)C
Step Six
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
to stir at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
100 atm overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled to 0° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05962744

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and (R,S)-BINAPHOS (60 mg, 8×10-2 mmol) were added styrene (2.08 g, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 65° C. and 100 atm overnight. The autoclave was cooled to 0° C. and all the gasses were carefully released. The GC analysis showed that the conversion of the reaction was 91% and the ratio of 3-phenylpropanal to (R)-2-phenylpropanal was 1:12.5. The enantiomeric purity of 2-phenylpropanal thus formed was determined to be 85% enantiomeric excess by converting it to (R)-2-phenylpropanol followed by esterification with (S)-methoxy(trifluoromethyl)phenylacetyl chloride in the presence of triethylamine in CH2Cl2, and subjecting the resulting chiral ester to the 1H NMR analysis.
[Compound]
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
(R,S)-BINAPHOS
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C=CC1C=CC=CC=1.CCCCCCCCCCC.C(=O)=O.C1(CCC=O)C=CC=CC=1.[C:33]1([C@@H:39]([CH3:42])[CH:40]=[O:41])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[C:33]1([CH:39]([CH3:42])[CH:40]=[O:41])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1

Inputs

Step One
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Smiles
Name
(R,S)-BINAPHOS
Quantity
60 mg
Type
reactant
Smiles
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
156 mg
Type
reactant
Smiles
CCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C=O)C
Step Six
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
to stir at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
100 atm overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled to 0° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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